3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide
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Overview
Description
3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of efficient catalysts for the acylation reactions .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield various substituted pyrazoles .
Scientific Research Applications
3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole-5-amine: Another pyrazole derivative with similar biological activities.
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core and nitro group, but lacks the benzohydrazide moiety.
Uniqueness
3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C14H14BrN5O4 |
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Molecular Weight |
396.20 g/mol |
IUPAC Name |
3-bromo-N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]benzohydrazide |
InChI |
InChI=1S/C14H14BrN5O4/c1-8-13(20(23)24)9(2)19(18-8)7-12(21)16-17-14(22)10-4-3-5-11(15)6-10/h3-6H,7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
AYSDDVQIAHZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)C2=CC(=CC=C2)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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